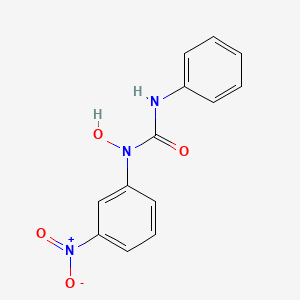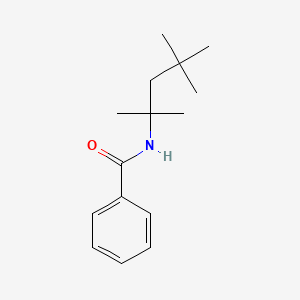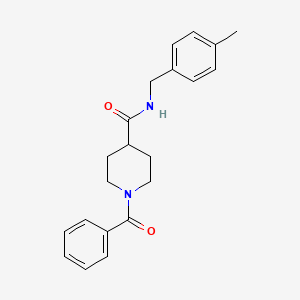
1-(4-fluorophenyl)-3-phenyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-3-phenyl-2-thioxo-4-imidazolidinone, commonly known as FPi, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The unique structure of FPi makes it a promising candidate for drug development, as well as other applications in the biomedical and chemical industries.
Mecanismo De Acción
FPi exerts its biological effects through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, FPi has been shown to inhibit the activity of the proteasome, a protein complex that is involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
FPi has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, FPi has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus. In animal studies, FPi has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FPi in lab experiments is its unique structure, which allows for the targeting of specific enzymes and proteins. Additionally, FPi has been shown to have a high degree of selectivity and potency, making it a promising candidate for drug development. However, one limitation of using FPi in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure.
Direcciones Futuras
There are several future directions for the study of FPi. One area of research is the development of new drugs based on the structure of FPi. Additionally, further studies are needed to fully understand the mechanism of action of FPi and its potential applications in the treatment of various diseases. Finally, more research is needed to investigate the potential toxicity of FPi and its effects on human health.
Métodos De Síntesis
FPi can be synthesized through various methods, including the reaction between 4-fluoroaniline and phenyl isothiocyanate. This reaction results in the formation of the intermediate compound, 1-(4-fluorophenyl)-3-phenylthiourea, which can then be further reacted with formaldehyde to produce FPi.
Aplicaciones Científicas De Investigación
FPi has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs to combat these diseases. Additionally, FPi has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-11-6-8-12(9-7-11)17-10-14(19)18(15(17)20)13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXNXTSEXXPHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679456 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5862115.png)
![{2-[(3-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B5862121.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5862122.png)
![1-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5862128.png)

![cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5862154.png)

![1-[2-(2-allylphenoxy)ethyl]pyrrolidine](/img/structure/B5862168.png)



![1-[(3,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5862196.png)